molecular formula C15H20N2 B8820511 Ethylmedetomidine CAS No. 2250243-24-2

Ethylmedetomidine

Cat. No.: B8820511
CAS No.: 2250243-24-2
M. Wt: 228.33 g/mol
InChI Key: VTEKAVZFGSVPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylmedetomidine is a structural analog and impurity of Medetomidine, a potent α2-adrenergic receptor agonist widely used in veterinary and human medicine for sedation and analgesia . This compound is characterized by the substitution of an ethyl group in its molecular structure, distinguishing it from the parent compound Medetomidine and its enantiomers, such as Dexmedetomidine (the pharmacologically active dextrorotatory isomer) and Levomedetomidine (the less active levorotatory isomer) . While Medetomidine and Dexmedetomidine are clinically utilized, this compound is primarily identified as a synthetic byproduct or impurity during drug manufacturing .

Properties

CAS No.

2250243-24-2

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole

InChI

InChI=1S/C15H20N2/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3/h6-10,13H,5H2,1-4H3

InChI Key

VTEKAVZFGSVPQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key structural and chemical differences between Ethylmedetomidine and related compounds:

Compound Molecular Formula Molecular Weight Key Substituent/Feature CAS Number Primary Use/Status
This compound C₁₃H₁₈N₂ 202.30 g/mol Ethyl group substitution Not explicitly provided (listed as impurity) Synthetic impurity/research compound
Medetomidine C₁₃H₁₆N₂ 200.29 g/mol Parent compound (methyl group) 86347-14-0 Veterinary/human sedation
Dexmedetomidine C₁₃H₁₆N₂ 200.29 g/mol Dextrorotatory enantiomer 113775-47-6 ICU sedation, procedural sedation
Levomedetomidine C₁₃H₁₆N₂ 200.29 g/mol Levorotatory enantiomer 119717-21-4 Less active isomer
Hydroxymedetomidine C₁₃H₁₆N₂O 216.28 g/mol Hydroxyl group substitution 86347-15-1 Metabolite/research compound

Key Observations :

  • Dexmedetomidine and Levomedetomidine differ in stereochemistry, which critically impacts α2-receptor binding affinity and clinical efficacy .
  • Hydroxymedetomidine, a hydroxylated derivative, is a known metabolite with distinct pharmacokinetic properties .
Pharmacological and Clinical Comparisons
Receptor Binding and Selectivity
  • Medetomidine/Dexmedetomidine : High α2:α1 adrenergic receptor selectivity (1620:1 for Dexmedetomidine), leading to sedation, analgesia, and sympatholytic effects .
  • This compound: No direct clinical data available.
Metabolic Pathways
  • Dexmedetomidine : Primarily metabolized by hepatic glucuronidation and cytochrome P450 (CYP2A6), with a half-life of ~2–3 hours in humans .
  • Hydroxymedetomidine : A Phase I metabolite, further conjugated for renal excretion .

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